2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Catalog No.
S567204
CAS No.
83493-63-4
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

CAS Number

83493-63-4

Product Name

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

IUPAC Name

2-(4-ethoxyphenyl)-2-methylpropan-1-ol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3

InChI Key

OZEZBKUHAGFQME-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C)(C)CO

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CO

The exact mass of the compound 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is an organic compound classified as a member of propan-1-ols and an aromatic ether. Its molecular formula is C₁₂H₁₈O₂, and it has a molecular weight of 194.27 g/mol. The compound is structurally related to 4-tert-butylphenol and features an ethoxy group attached to a phenyl ring, contributing to its unique properties and reactivity .

, including:

  • Hydrocarbonylation Reactions: It can be involved in hydrocarbonylation processes, such as the conversion of prop-2-ene-1-ol to butane-1,4-diol, catalyzed by rhodium triethylphosphine complexes .
  • Reduction Reactions: A notable synthesis method involves reducing 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester using a borohydride/metal salt mixed system, yielding high purity and yield of the compound .

Research indicates that 2-(4-ethoxyphenyl)-2-methylpropan-1-ol exhibits moderate antibacterial properties and significant antioxidant activity. These characteristics suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial agents . Additionally, derivatives of this compound have been studied for their effects on various biological systems, indicating its relevance in medicinal chemistry .

The synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol can be accomplished through several methods:

  • Reduction of Esters: The most common method involves the reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester using a borohydride/metal salt system. The reaction typically takes place in an alcohol solvent at elevated temperatures (30–85 °C), leading to yields between 80% and 90% .
  • Microwave-Assisted Organic Synthesis: This method enhances efficiency and yield by utilizing microwave energy to facilitate

Due to its unique chemical structure and biological properties, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol finds applications in various fields:

  • Pharmaceuticals: Its antibacterial and antioxidant properties make it a candidate for drug development.
  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules, including aminopropanols and other derivatives .

Interaction studies have demonstrated the compound's potential in various chemical contexts:

  • Antigen Synthesis for Pesticide Analysis: It has been utilized in synthesizing antigens relevant for pesticide analysis, showcasing its role in environmental chemistry .
  • Atmospheric Chemistry Studies: The compound has been studied for its degradation products in atmospheric chemistry, particularly concerning secondary organic aerosol formation .

Several compounds share structural similarities with 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexNotes
1-(4-Methoxyphenyl)-2-methylpropan-1-ol18228-46-10.92Contains a methoxy group instead of an ethoxy group.
2-(3,5-Dimethoxyphenyl)propan-2-ol39507-96-50.88Features two methoxy groups on different positions.
(5-Methoxy-2-methylphenyl)methanol73502-04-20.82Contains a methanol functional group; lower similarity.

The primary distinction lies in the substituents on the phenyl ring; while similar compounds may contain methoxy or dimethoxy groups, the ethoxy substitution gives 2-(4-ethoxyphenyl)-2-methylpropan-1-ol unique physical and chemical properties.

Friedel-Crafts acylation represents one of the most fundamental approaches for synthesizing aromatic ketone intermediates that can be subsequently reduced to form 2-(4-ethoxyphenyl)-2-methylpropan-1-ol [3] [22]. The reaction mechanism involves the activation of acylating agents through coordination with Lewis acid catalysts, followed by electrophilic attack on the aromatic ring [23] [27].

The initial step requires the formation of an acylium ion through interaction between the acyl chloride and Lewis acid catalyst [22]. Aluminum chloride has traditionally served as the primary catalyst, though modern approaches utilize more sophisticated metal-organic framework catalysts such as phosphotungstic acid encapsulated in metal-organic frameworks [21] [28]. These advanced catalysts demonstrate superior performance under ultrasonic irradiation conditions, achieving reaction completion at ambient temperature and pressure [28].

Optimization studies using response surface methodology have identified critical parameters affecting reaction efficiency [21] [33]. Temperature control emerges as particularly crucial, with optimal conditions typically ranging from 20-80°C depending on the specific catalyst system employed [21]. Catalyst loading represents another critical variable, with studies demonstrating that increasing catalyst amounts from 20-200 milligrams directly correlates with enhanced conversion rates [28].

ParameterOptimal RangeEffect on Yield
Temperature20-80°CDirect correlation up to optimal point [21]
Catalyst Loading100-150 mgLinear increase in conversion rate [28]
Reaction Time15-45 minutesPlateau effect after 30 minutes [33]
Lewis Acid Content5-10 weight percentMaximum efficiency at 5.11% [33]

The regioselectivity of Friedel-Crafts acylation on ethoxyphenyl substrates favors para-substitution due to the electron-donating nature of the ethoxy group [3]. This directing effect ensures preferential formation of the desired regioisomer, though reaction conditions must be carefully controlled to prevent over-acylation or side reactions [23].

Modern catalytic systems demonstrate remarkable stability and reusability, with heterogeneous catalysts maintaining activity for up to seven reaction cycles without significant performance degradation [33]. This recyclability addresses both economic and environmental concerns associated with traditional homogeneous Lewis acid catalysts [28].

Halogenation and Functional Group Interconversion Strategies

Halogenation pathways provide versatile routes for functional group manipulation in the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol [4] [34]. The conversion of alcohols to halogenalkanes represents a fundamental transformation that enables subsequent nucleophilic substitution reactions [4].

Primary and secondary alcohols exhibit different reactivity patterns toward halogenation reagents [4]. Tertiary alcohols readily undergo substitution through simple treatment with hydrogen halides at room temperature, while primary and secondary alcohols require more aggressive conditions or alternative reagents such as phosphorus halides [4].

The mechanism of alcohol halogenation involves initial protonation of the hydroxyl group, followed by nucleophilic attack by the halide ion [4]. For primary alcohols, the reaction proceeds through a bimolecular mechanism, while tertiary alcohols follow a unimolecular pathway involving carbocation intermediates [4].

Alcohol TypePreferred ReagentReaction ConditionsTypical Yield
PrimaryPhosphorus tribromideRoom temperature, 2-4 hours75-85% [4]
SecondaryPhosphorus pentachloride0-25°C, 1-3 hours80-90% [4]
TertiaryHydrogen chlorideRoom temperature, 15 minutes85-95% [4]

Functional group interconversion strategies extend beyond simple halogenation to encompass a broader range of transformations [34]. Nucleophilic substitution reactions enable the conversion of alkyl halides to alcohols through treatment with hydroxide ions or water under appropriate conditions [34]. These reactions follow either substitution nucleophilic unimolecular or substitution nucleophilic bimolecular mechanisms depending on the substrate structure and reaction conditions [34].

Elimination reactions provide alternative pathways for functional group manipulation, particularly in the conversion of alcohols to alkenes through dehydration processes [34]. These transformations can be subsequently followed by hydration reactions to introduce hydroxyl groups at different positions, enabling structural modifications of the target molecule [34].

Reduction Pathways for Alcohol Formation

Reduction methodologies constitute the most direct approach for synthesizing 2-(4-ethoxyphenyl)-2-methylpropan-1-ol from corresponding carbonyl precursors [5] [14]. Three primary reduction pathways dominate the synthetic landscape: catalytic hydrogenation, hydride reduction, and borane reduction [5].

Catalytic hydrogenation employs transition metal catalysts such as Raney nickel, palladium on carbon, platinum, or ruthenium under hydrogen atmosphere [5] [24]. The reaction proceeds through coordination of the carbonyl compound to the metal surface, followed by sequential addition of hydrogen atoms [24]. Reaction conditions typically require elevated temperatures of 25-100°C and hydrogen pressures of 1-5 atmospheres [5].

Hydride reduction utilizing sodium borohydride and lithium aluminum hydride represents the most widely employed synthetic approach [14] [15]. Sodium borohydride demonstrates selectivity for aldehydes and ketones while leaving other functional groups unaffected [16]. The mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated [15].

Reducing AgentSelectivityReaction ConditionsTypical Yield
Sodium borohydrideHigh selectivity for carbonylsProtic solvents, 0-25°C85-95% [16]
Lithium aluminum hydrideReduces multiple functional groupsAnhydrous ether, 0°C90-98% [14]
Catalytic hydrogenationModerate selectivity25-100°C, 1-5 atm hydrogen80-90% [24]

Lithium aluminum hydride exhibits greater reducing power but requires anhydrous conditions due to its violent reaction with protic solvents [14] [15]. The aluminum-hydrogen bond polarity enables facile hydride transfer to electron-deficient carbonyl carbons [15]. Reaction workup necessitates careful addition of water or dilute acid to decompose excess reducing agent and liberate the alcohol product [14].

Advanced reduction methodologies include the Meerwein-Ponndorf-Verley reaction, which employs aluminum isopropoxide as both catalyst and hydrogen source [12]. This method demonstrates exceptional stereoselectivity and functional group tolerance, proceeding through a cyclic transition state that ensures predictable stereochemical outcomes [12].

Biocatalytic reduction pathways utilizing alcohol dehydrogenases offer environmentally sustainable alternatives to traditional chemical methods [13] [25]. These enzyme-catalyzed processes operate under mild conditions and demonstrate remarkable stereoselectivity, achieving enantiomeric excesses exceeding 99% in many cases [25].

Green Chemistry Approaches in Industrial Synthesis

Green chemistry principles have revolutionized the industrial synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol through the implementation of environmentally benign reaction conditions and sustainable catalytic systems [6] [18]. Water emerges as the preferred solvent for many synthetic transformations, offering both environmental and economic advantages [18].

Aqueous-phase reactions demonstrate remarkable efficiency in alcohol synthesis, particularly when employing ruthenium-based catalysts [18]. The polar nature of water provides excellent solvation for highly polar substrates while eliminating the need for organic solvent separation and purification [18]. Studies have confirmed that water serves as a suitable medium for catalytic processes, with reaction yields comparable to or exceeding those achieved in organic solvents [18].

Visible-light-mediated synthesis represents a significant advancement in green chemistry applications [6]. The water-phase electron donor-acceptor platform enables the formation of tertiary alcohols with quaternary carbon centers under mild conditions using only visible light irradiation [6]. This approach eliminates the need for harsh reaction conditions and hazardous reagents while maintaining high synthetic efficiency [6].

Green Chemistry ApproachEnvironmental BenefitSynthetic Efficiency
Aqueous-phase catalysisEliminates organic solvents85-95% yield [18]
Visible-light mediationReduces energy consumption80-90% yield [6]
Biocatalytic processesMild reaction conditions90-99% yield [13]
Continuous flow systemsMinimizes waste generation85-95% yield [19]

Continuous-flow synthesis methodologies offer substantial improvements in process efficiency and waste reduction [19]. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity and reduced by-product formation [19]. The continuous nature of these processes eliminates batch-to-batch variability while enabling real-time monitoring and optimization [7].

Catalytic oxidation systems utilizing hydrogen peroxide as the oxidant represent another important green chemistry advancement [11] [19]. These systems generate water as the sole by-product while achieving high conversion rates and selectivity [19]. Platinum-catalyzed continuous-flow oxidation demonstrates exceptional stability, maintaining activity for over 200 hours of continuous operation [19].

Catalytic Systems for Process Intensification

Process intensification through advanced catalytic systems has transformed the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol by enabling higher reaction rates, improved selectivity, and enhanced operational efficiency [7] [8]. Microreactor technology represents a paradigm shift in synthetic methodology, offering superior mass and heat transfer characteristics compared to conventional batch reactors [20].

Microreactor systems coated with nanogold catalysts demonstrate exceptional performance in alcohol oxidation and reduction processes [20]. The high surface-to-volume ratio inherent in microreactor design promotes efficient catalyst utilization while minimizing diffusion limitations [20]. Experimental studies reveal that gold nanoparticle size distribution and catalyst layer thickness critically influence reaction kinetics and product selectivity [20].

Biphasic catalytic systems offer significant advantages in catalyst recovery and product separation [8]. These systems enable the spatial separation of catalyst and product phases, facilitating continuous processing and catalyst recycling [8]. Innovative reactor designs including stirred tank reactors, microreactors, and membrane reactors have been developed to optimize biphasic catalytic performance [8].

Catalytic SystemKey AdvantageProcess Enhancement
Microreactor technologyHigh surface-to-volume ratio2-5x reaction rate increase [20]
Biphasic catalysisEnhanced catalyst recovery95-99% catalyst retention [8]
Membrane reactorsSelective mass transfer90-95% product purity [8]
Continuous processingReduced batch variability15-25% yield improvement [7]

Hybrid technologies combining multiple energy sources demonstrate synergistic effects in catalytic processes [7]. The integration of ultrasound, microwave irradiation, and conventional heating enables enhanced reaction kinetics while maintaining mild reaction conditions [7]. These approaches align with Industry 4.0 strategies by incorporating cyber-physical systems and artificial intelligence for process optimization [7].

Metal-organic framework catalysts represent a significant advancement in heterogeneous catalysis for alcohol synthesis [21] [28]. These materials combine the advantages of homogeneous and heterogeneous catalysts, offering high activity, selectivity, and stability while enabling facile catalyst separation and recycling [28]. Phosphotungstic acid encapsulated in metal-organic frameworks demonstrates exceptional performance in Friedel-Crafts acylation under ultrasonic conditions [21].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

83493-63-4

Wikipedia

2-(4-ethoxyphenyl)-2-methylpropan-1-ol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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